N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2S/c1-4-7-19-8-5-15(6-9-19)16(21)18-14-17(2,3)20-10-12-23(22)13-11-20/h1,15H,5-14H2,2-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJXBNZYVMCNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCN(CC1)CC#C)N2CCS(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thiazinanones, have been shown to exhibit activity against various targets, including cyclooxygenase-2 (cox-2).
Mode of Action
It is known that thiazinanones, which share a similar structure, interact with their targets to inhibit their function. This interaction can lead to changes in cellular processes, potentially leading to the observed pharmacological effects.
Biological Activity
N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide, with a CAS number of 1385384-66-6, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways affected, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.5 g/mol. The structure includes a thiazinanone moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H29N3O2S |
| Molecular Weight | 339.5 g/mol |
| Purity | Typically 95% |
Research suggests that compounds similar to this compound exhibit activity against cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX enzymes is crucial as they are involved in the inflammatory response.
Target of Action:
The primary target for this compound appears to be COX-2, which is known to play a significant role in inflammatory processes.
Mode of Action:
By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins that mediate inflammation and pain. This mechanism aligns with the actions observed in other thiazinanone derivatives.
Biochemical Pathways Affected
The biological activity of this compound can influence several biochemical pathways:
-
Inflammation Pathway:
- Inhibition of COX-2 leads to decreased production of inflammatory mediators.
-
Pain Pathway:
- Reduced prostaglandin levels correlate with analgesic effects.
-
Cell Signaling:
- Potential modulation of signaling pathways involved in cell proliferation and apoptosis.
Study 1: Anti-inflammatory Activity
A study on related thiazinanones demonstrated significant anti-inflammatory effects in animal models. The compounds reduced edema and pain responses through COX inhibition.
Study 2: Analgesic Effects
Research indicated that similar piperidine derivatives exhibited analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was attributed to their ability to modulate pain pathways via COX inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
